![molecular formula C7H5Cl2N3 B1454215 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 754211-02-4](/img/structure/B1454215.png)
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine
Vue d'ensemble
Description
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 754211-02-4 . It has a molecular weight of 202.04 . This compound is usually stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, one study reported the multicomponent regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-pyrazolo[1,5-a]pyrimidines . Another study reported the design, synthesis, and development of pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is represented by the InChI Code: 1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 . A study on pyrazolo[1,5-a]pyrimidines-based fluorophores revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a powder that is stored at room temperature . It has a melting point of 92-95°C . The compound has a molecular weight of 202.04 .Applications De Recherche Scientifique
Summary of the Application
Pyrazolo[1,5-a]pyrimidines, which include “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Methods of Application or Experimental Procedures
A family of pyrazolo[1,5-a]pyrimidines has been synthesized using simpler and greener synthetic methodology . The tunable photophysical properties of these compounds make them suitable for optical applications .
Results or Outcomes
The compounds show tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Antitumor Scaffold and Enzymatic Inhibitory Activity
Summary of the Application
Pyrazolo[1,5-a]pyrimidine derivatives, including “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have a high impact in medicinal chemistry . They have attracted attention due to their significant anticancer potential and enzymatic inhibitory activity .
Methods of Application or Experimental Procedures
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Results or Outcomes
The pyrazolo[1,5-a]pyrimidine core has shown potential in the design of new rational and efficient drugs . The structural modifications throughout its periphery make it a privileged scaffold for combinatorial library design and drug discovery .
Anti-Inflammatory Activities
Summary of the Application
Pyrimidines, including “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Fluorogenic Heterocyclic Compounds
Summary of the Application
Pyrazolo[1,5-a]pyrimidines, including “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have been identified as fluorogenic heterocyclic compounds . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms that make them potential chelating agents for ions, and better solubility in green solvents .
Methods of Application or Experimental Procedures
A family of pyrazolo[1,5-a]pyrimidines has been synthesized using simpler and greener synthetic methodology . The tunable photophysical properties of these compounds make them suitable for various applications .
Results or Outcomes
The compounds show tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Antioxidant Activities
Summary of the Application
Pyrimidines, including “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have been found to exhibit a range of pharmacological effects, including antioxidant activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
Numerous methods for the synthesis of pyrimidines are described in the literature . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antioxidant activities with minimum toxicity .
Bio-Macromolecular Interactions
Summary of the Application
Pyrazolo[1,5-a]pyrimidines, including “5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine”, have been identified as fluorogenic heterocyclic compounds . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms that make them potential chelating agents for ions, and better solubility in green solvents .
Methods of Application or Experimental Procedures
A family of pyrazolo[1,5-a]pyrimidines has been synthesized using simpler and greener synthetic methodology . The tunable photophysical properties of these compounds make them suitable for various applications .
Results or Outcomes
The compounds show tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups at position 7 on the fused ring . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Safety And Hazards
The safety information for 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBFQCRXNZJBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678375 | |
| Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine | |
CAS RN |
754211-02-4 | |
| Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



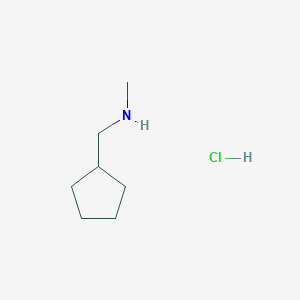
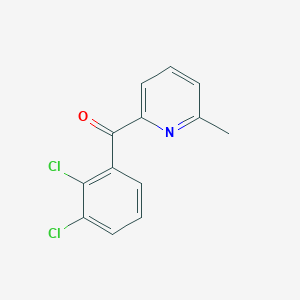
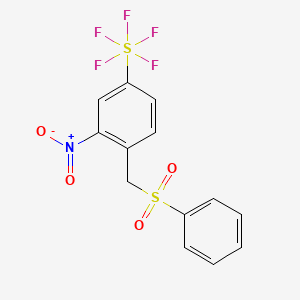
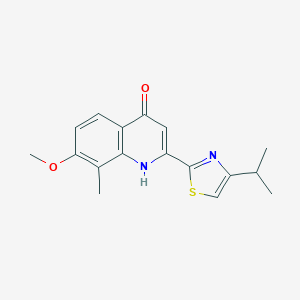
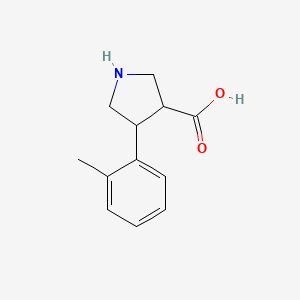
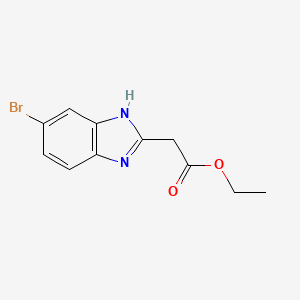
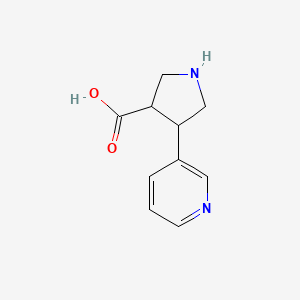
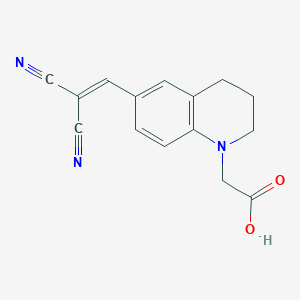
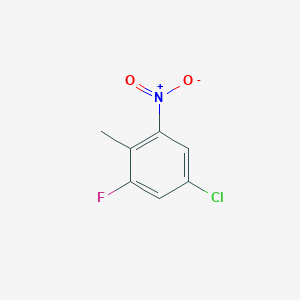
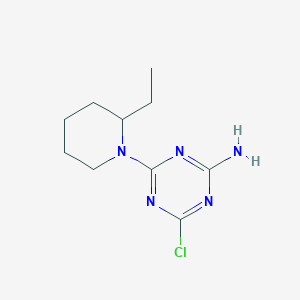
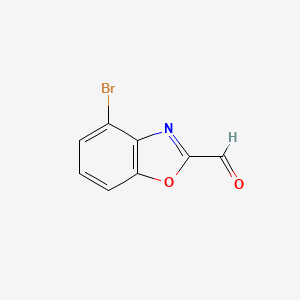
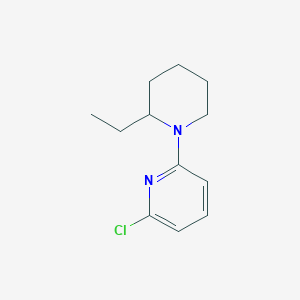
![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)
